4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide
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Overview
Description
4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a combination of aromatic rings, sulfonamide, and ether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the key intermediates, such as the furan and thiophene derivatives, followed by their coupling with the benzene sulfonamide moiety.
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Step 1: Synthesis of Furan and Thiophene Derivatives
- The furan derivative can be synthesized via the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
- The thiophene derivative can be prepared through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
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Step 2: Coupling Reactions
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Step 3: Final Assembly
- The final step involves the introduction of the ethoxy group through an etherification reaction, typically using an alkyl halide and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The sulfonamide group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound’s aromatic and sulfonamide functionalities make it a candidate for the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study biological pathways involving sulfonamides and aromatic compounds.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group is known to form hydrogen bonds with biological macromolecules, which can influence the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-[2-(furan-2-yl)ethyl]benzene-1-sulfonamide
- 4-ethoxy-N-[2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide
- 4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-yl)ethyl]benzene-1-sulfonamide
Uniqueness
4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is unique due to the presence of both furan and thiophene rings, along with the sulfonamide and ethoxy functionalities. This combination of structural features provides a distinct set of chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-ethoxy-N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S3/c1-2-24-14-7-9-15(10-8-14)28(22,23)19-13-17(16-5-3-11-25-16)27(20,21)18-6-4-12-26-18/h3-12,17,19H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHKRLAUZCWQAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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